3-Ethoxy-beta-carboline

Overview

Description

3-Ethoxy-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . These compounds have been studied for their potential pharmacological effects, including neuroprotective, cognitive-enhancing, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-9H-beta-carboline typically involves the modification of the beta-carboline scaffold. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This method involves heating the azidopyridine derivatives to induce the formation of the beta-carboline structure. Another approach is the use of microwave irradiation of butanolic solutions of 3-nitrovinylindoles .

Industrial Production Methods

Industrial production of 3-ethoxy-9H-beta-carboline may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-9H-beta-carboline can undergo various chemical reactions, including:

Oxidation: Conversion to carbolinone derivatives.

Reduction: Formation of dihydro-beta-carbolines.

Substitution: Introduction of various substituents at different positions on the beta-carboline scaffold.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

Oxidation: Beta-carbolinone derivatives.

Reduction: Dihydro-beta-carbolines.

Substitution: Halogenated or nitrated beta-carbolines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with DNA and other biological targets.

Medicine: Potential therapeutic agent for neurodegenerative diseases, cancer, and viral infections.

Industry: Utilized in the development of fluorescent materials and molecular switches

Mechanism of Action

3-Ethoxy-9H-beta-carboline exerts its effects by binding to benzodiazepine receptors in the central nervous system. This binding modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and anticonvulsant effects . Additionally, it may interact with other molecular targets, such as protein kinases and neurotransmitter receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Harmane: A natural beta-carboline with neuroprotective and anticancer properties.

Harmine: Known for its ability to inhibit the DYRK1A protein kinase and its potential antidepressant effects.

9-Methyl-beta-carboline: A synthetic derivative with neuroprotective and cognitive-enhancing properties.

Uniqueness

3-Ethoxy-9H-beta-carboline is unique due to its high affinity for benzodiazepine receptors and its potential use as a therapeutic agent for various neurological and psychiatric disorders . Its ethoxy group at the 3-position may also confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-carbolines .

Biological Activity

3-Ethoxy-beta-carboline (3-EtO-βC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities, particularly its interactions with the central nervous system and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 3-EtO-βC, focusing on its pharmacological properties, mechanisms of action, and implications for future research.

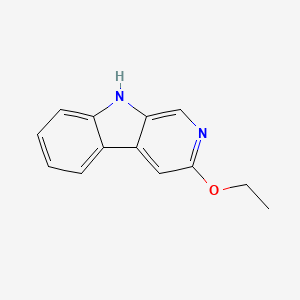

Chemical Structure and Properties

This compound is characterized by its beta-carboline backbone, which consists of a fused indole and pyridine ring structure. The ethoxy group at the 3-position contributes to its unique pharmacological profile. The general formula for beta-carbolines is represented as follows:

The addition of the ethoxy group modifies its lipophilicity and receptor binding affinity.

Pharmacological Activities

1. Interaction with Benzodiazepine Receptors

3-EtO-βC exhibits high affinity for benzodiazepine receptors, which are crucial for modulating neurotransmitter systems in the brain. Research indicates that this compound can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . This interaction suggests potential applications in treating anxiety disorders and other conditions associated with GABAergic dysfunction.

2. Antioxidant Properties

Studies have shown that beta-carbolines, including 3-EtO-βC, possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. This effect is particularly relevant in neuroprotective contexts, where oxidative damage is a contributing factor to neurodegenerative diseases .

3. Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of 3-EtO-βC have revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and modulation of apoptotic pathways . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

The biological activity of 3-EtO-βC can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems: By interacting with GABA_A receptors, 3-EtO-βC enhances inhibitory neurotransmission, which may contribute to anxiolytic effects.

- Induction of Apoptosis: The compound's ability to increase ROS levels leads to oxidative stress, triggering apoptotic pathways in cancer cells. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-xL .

- Antioxidant Activity: The scavenging of ROS helps maintain cellular redox balance, potentially protecting against neurodegeneration and other oxidative stress-related conditions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 3-EtO-βC:

Properties

IUPAC Name |

3-ethoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-16-13-7-10-9-5-3-4-6-11(9)15-12(10)8-14-13/h3-8,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNPSIGQQWCKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919417 | |

| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91985-81-8 | |

| Record name | 3-Ethoxy-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.